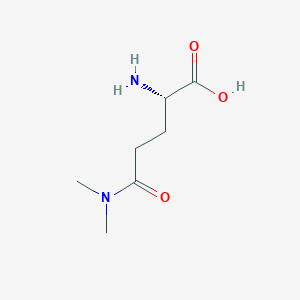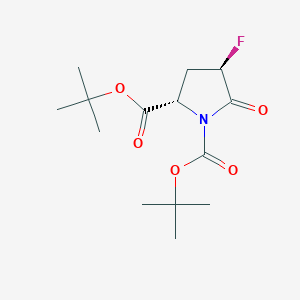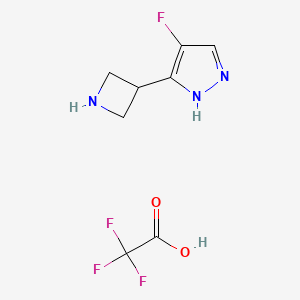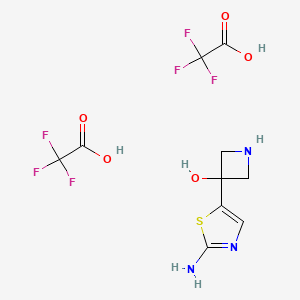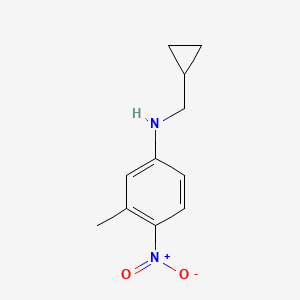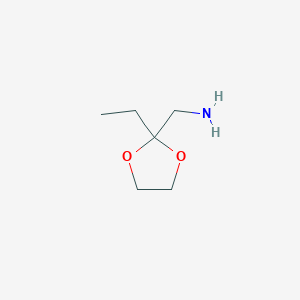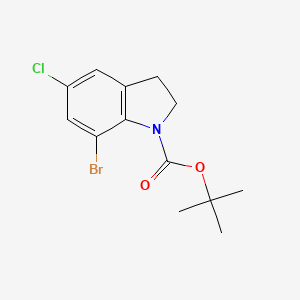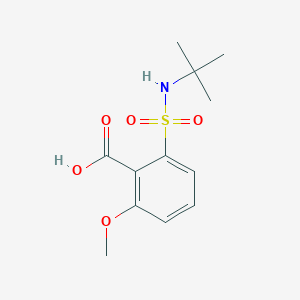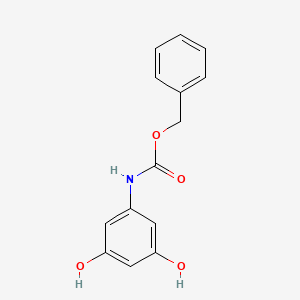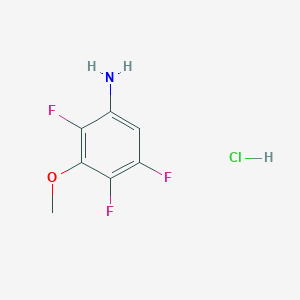![molecular formula C27H27NO4 B13505303 (R)-(4-Tert-butyl-phenyl)-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid](/img/structure/B13505303.png)
(R)-(4-Tert-butyl-phenyl)-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-tert-butylphenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid is a complex organic compound that features a tert-butylphenyl group and a fluorenylmethoxycarbonyl (Fmoc) protected amino acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-tert-butylphenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid typically involves multiple steps:
Formation of the tert-butylphenyl group: This can be achieved through Friedel-Crafts alkylation of benzene with tert-butyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Introduction of the amino group: The amino group can be introduced via nitration followed by reduction or through direct amination reactions.
Fmoc protection: The amino group is then protected using Fmoc chloride in the presence of a base like triethylamine.
Formation of the acetic acid moiety: This can be achieved through carboxylation reactions or by using acetic anhydride.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. Techniques like continuous flow synthesis and the use of green chemistry principles are often employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring or the tert-butyl group.
Reduction: Reduction reactions can target the carbonyl group or the fluorenyl ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the phenyl and fluorenyl rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for more complex molecules, particularly in the synthesis of pharmaceuticals and polymers.
Biology
In biological research, the Fmoc-protected amino acid can be used in peptide synthesis, allowing for the creation of custom peptides for various studies.
Medicine
Potential medical applications include the development of new drugs, particularly those targeting specific proteins or pathways in the body.
Industry
In industry, this compound might be used in the production of specialty chemicals, materials science, and nanotechnology.
Mechanism of Action
The mechanism of action for compounds like 2-(4-tert-butylphenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid often involves interactions with specific molecular targets such as enzymes or receptors. The Fmoc group can be removed under basic conditions, revealing the active amino acid which can then interact with its target.
Comparison with Similar Compounds
Similar Compounds
2-(4-tert-butylphenyl)acetic acid: Lacks the Fmoc-protected amino group.
Fmoc-protected amino acids: Similar in structure but with different side chains.
Fluorenylmethoxycarbonyl chloride: Used as a protecting group in peptide synthesis.
Uniqueness
The uniqueness of 2-(4-tert-butylphenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid lies in its combination of a bulky tert-butyl group and an Fmoc-protected amino acid, making it particularly useful in the synthesis of complex peptides and other organic molecules.
Properties
Molecular Formula |
C27H27NO4 |
|---|---|
Molecular Weight |
429.5 g/mol |
IUPAC Name |
2-(4-tert-butylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid |
InChI |
InChI=1S/C27H27NO4/c1-27(2,3)18-14-12-17(13-15-18)24(25(29)30)28-26(31)32-16-23-21-10-6-4-8-19(21)20-9-5-7-11-22(20)23/h4-15,23-24H,16H2,1-3H3,(H,28,31)(H,29,30) |
InChI Key |
VDZMCRCBQQIHRK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


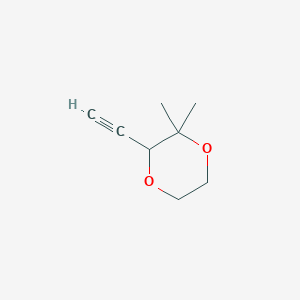
![tert-Butyl 7-amino-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B13505233.png)

